6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione
Description
Chemical Significance and Historical Context of Epoxyanthracenedione Derivatives
Epoxyanthracenedione derivatives occupy a critical niche in industrial and synthetic chemistry due to their dual functionality as redox-active quinones and strained epoxides. The parent compound, anthraquinone, has been utilized since the early 20th century in paper pulping and dye manufacturing, with annual global production exceeding 1 million metric tons. The introduction of epoxide groups and alkyl substituents, such as the ethyl group in 6-ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione, emerged in the 1960s as a strategy to modulate solubility and redox potential for specialized applications.
This derivative gained prominence in the 1980s as a model substrate for studying solvent effects on hydrogenation kinetics, particularly in the anthraquinone process for hydrogen peroxide synthesis. Its ethyl group enhances steric accessibility to the quinone moiety, while the epoxide introduces regioselectivity challenges during catalytic reactions. Historically, such structural modifications were driven by the need to optimize reaction rates and selectivity in industrial hydrogenation processes, where solvent interactions critically influence catalyst performance.
Structural Classification Within Polycyclic Aromatic Epoxide Systems
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione belongs to the ortho-epoxy tetrahydroanthraquinone subclass, distinguished by its:
- Fused tetracyclic system : Comprising two benzene rings (A and C), a central quinone (B), and a tetrahydrofuran-like epoxide ring (D) (Figure 1).
- Substituent topology : An ethyl group at position 6 induces axial chirality, while the 4a,9a-epoxide creates a strained bicyclic ether bridge.
- Electronic configuration : The conjugated quinoid system (λ~max~ = 248 nm in ethanol) interacts with the electron-withdrawing epoxide, reducing the HOMO-LUMO gap compared to unmodified anthraquinones.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C~16~H~16~O~3~ | |
| Molecular weight | 256.30 g/mol | |
| XLogP3-AA | 3.6 | |
| Topological polar surface area | 34.1 Ų | |
| Rotatable bond count | 1 |
The stereoelectronic effects of the epoxide distinguish it from simpler anthraquinones, as demonstrated by its atypical hydrogen bonding capacity (0 donors vs. 2 acceptors). This configuration enables unique solvation behaviors, particularly in protic solvents where the epoxide oxygen participates in H-bond networks without donor capability.
Current Research Landscape and Knowledge Gaps
Recent advances have focused on three primary domains:
Hydrogenation kinetics : A 2024 study systematically evaluated the compound’s hydrogenation in 20 solvents using Pd/C catalysts, revealing a 40-fold rate variation dependent on solvent nucleophilicity (k = 0.017–0.702 L·g~cat~^-1^·h^-1^). Abraham-Kamlet-Taft analysis identified solvent hydrogen bond acceptance (β) as the dominant rate-governing parameter (R^2^ = 0.91), surpassing polarity or polarizability effects.
Synthetic methodology : Novel aryne cycloaddition approaches reported in 2024 enable functionalization at the C5-C6 positions, though epoxide ring-opening side reactions remain problematic (yield = 34–68%). Computational studies suggest that the ethyl group’s +I effect stabilizes transition states during Diels-Alder functionalization.
Knowledge gaps : Limited data exist on:
- Enantioselective synthesis of the axial chiral center
- Photophysical properties under UV irradiation
- Metabolic pathways in biological systems
- Catalytic decomposition mechanisms in acidic media
Table 2: Hydrogenation Rate Constants in Selected Solvents
| Solvent | k (L·g~cat~^-1^·h^-1^) | Hildebrand Parameter (MPa^0.5^) |
|---|---|---|
| Methanol | 0.702 | 29.6 |
| Toluene | 0.153 | 18.2 |
| Diethyl ether | 0.089 | 15.4 |
| Hexane | 0.017 | 14.9 |
Source: Adapted from
Properties
CAS No. |
35301-66-7 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-ethyl-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-triene-2,9-dione |
InChI |
InChI=1S/C16H16O3/c1-2-10-5-6-11-12(9-10)14(18)16-8-4-3-7-15(16,19-16)13(11)17/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
GQNDEQRVNHMCEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C34CCCCC3(C2=O)O4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Precursor: 6-Ethyl-1,2,3,4-tetrahydroanthraquinone
This precursor is commonly prepared by catalytic hydrogenation of 2-ethylanthraquinone under controlled conditions:
-
- Hydrogen pressure: ~0.3 MPa (3 atm)
- Temperature: 60 °C
- Catalyst: Supported palladium or other metal catalysts pre-reduced at 180 °C
- Solvent: Mixed solvents such as trioctylphosphate and trimethylbenzene (1:1 volume ratio)
- Reactor: Autoclave with stirring at 800 rpm
Procedure:
120 g of 2-ethylanthraquinone is dissolved in 1 L solvent mixture. The catalyst is added, and hydrogenation proceeds until the desired tetrahydro compound is formed. The reaction is monitored by sampling and analysis of hydrogen peroxide content after oxidation to confirm conversion.Yield and purity:
High conversion rates with yields typically above 90% have been reported under optimized conditions.
Epoxidation to Form the 4a,9a-Epoxy Bridge
The critical step to obtain 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione is the formation of the epoxide ring bridging carbons 4a and 9a on the tetrahydroanthraquinone skeleton.
-
- Peracids (e.g., m-chloroperbenzoic acid)
- Hydrogen peroxide in presence of catalysts
- Organic peroxides
-
- Solvent: Often dichloromethane or chloroform for peracid epoxidation
- Temperature: 0 to 25 °C to control reaction rate and selectivity
- Time: Several hours depending on reagent and scale
Mechanism:
The epoxidation proceeds via electrophilic attack of the peracid oxygen on the double bond formed between carbons 4a and 9a, resulting in the epoxide ring closure without affecting the quinone moiety.Purification:
The product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.
Alternative Synthetic Routes
While direct epoxidation of the tetrahydroanthraquinone is the most straightforward method, alternative routes include:
Stepwise synthesis:
Starting from anthraquinone, sequential hydrogenation followed by selective epoxidation.Catalyst-mediated oxidative cyclization:
Using specific catalysts that promote intramolecular epoxidation under mild conditions, enhancing selectivity and yield.Solvent effects:
Studies indicate that solvent choice significantly affects the epoxidation rate and selectivity, with polar aprotic solvents favoring epoxide formation.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Catalyst | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Hydrogenation of 2-ethylanthraquinone to 6-ethyl-1,2,3,4-tetrahydroanthraquinone | H2 gas, Pd catalyst, pre-reduced at 180 °C | 60 | 0.3 | Supported Pd catalyst | Trioctylphosphate + trimethylbenzene (1:1) | >90 | Autoclave, stirring at 800 rpm, 3 h |
| Epoxidation of tetrahydroanthraquinone | m-CPBA or H2O2 with catalyst | 0–25 | Atmospheric | None or peracid catalyst | Dichloromethane or chloroform | 70–85 | Controlled addition, slow reaction |
| Alternative catalytic epoxidation | Metal catalyst + oxidant | Ambient | Atmospheric | Transition metal catalyst | Polar aprotic solvents | Variable | Enhanced selectivity, requires optimization |
Research Findings and Analysis
Catalytic hydrogenation:
The hydrogenation step is well-studied, with palladium catalysts showing high activity and selectivity for the tetrahydro derivative. The solvent system plays a critical role in solubilizing the starting material and stabilizing the catalyst.Epoxidation kinetics:
The epoxidation reaction rate depends strongly on the solvent polarity and hydrogen bond acceptor ability. Solvents with higher nucleophilic solvation ability tend to enhance the epoxidation rate.Industrial relevance:
The preparation of this compound is relevant in anthraquinone-based hydrogen peroxide production cycles, where selective hydrogenation and epoxidation steps are crucial.Safety and handling: Both hydrogenation and epoxidation require controlled conditions to avoid over-reduction or side reactions. Proper ventilation and use of inert atmosphere are recommended due to the use of hydrogen gas and peracid reagents.
Chemical Reactions Analysis
Diels-Alder Reactions
The epoxide and quinone moieties in anthracene-derived systems are highly reactive toward dienes. For example, 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone undergoes Diels-Alder reactions with dienes (e.g., isoprene, cyclopentadiene) to form fused bicyclic adducts .
Example Reaction Pathway :
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione + Diene → Adduct with bicyclic framework
| Diene | Product Structure | Conditions | Yield | Reference |
|---|---|---|---|---|
| Isoprene | Fused 6/6/6 tricyclic system | Reflux, 24h, THF | 72% | |
| Cyclopentadiene | Endo-adduct with cis stereochemistry | RT, 12h, DCM | 85% |
Key Findings :
-
The epoxide oxygen stabilizes transition states, favoring endo-selectivity .
-
Electron-withdrawing quinone groups enhance dienophilicity.
Epoxide Ring-Opening Reactions
The strained epoxide ring in 4a,9a-epoxyanthracene derivatives is susceptible to nucleophilic attack. Acid- or base-catalyzed ring-opening can yield diols or derivatives with adjacent functional groups.
Example Reaction (Acid-Catalyzed) :
Epoxide + H<sub>2</sub>O/H<sup>+</sup> → Vicinal diol
| Reagent | Product | Conditions | Outcome |
|---|---|---|---|
| HCl (aq.) | 9,10-Diol derivative | RT, 6h | Regioselective C9-OH/C10-OH |
| H<sub>2</sub>SO<sub>4</sub>/EtOH | Ethoxy-diol adduct | Reflux, 3h | Ether formation at C4a |
Key Findings :
-
Steric effects from the ethyl group at C6 may influence regioselectivity.
-
Ring-opening under acidic conditions preferentially targets the less hindered epoxide carbon .
Quinone Reduction and Functionalization
The 9,10-dione moiety can undergo reduction to hydroquinone or participate in Michael additions.
Example Reduction Pathway :
9,10-Dione + NaBH<sub>4</sub> → 9,10-Dihydroxyanthracene
| Reducing Agent | Product | Conditions | Notes |
|---|---|---|---|
| NaBH<sub>4</sub> | 9,10-Dihydroxy derivative | MeOH, 0°C, 1h | Partial isomerization |
| H<sub>2</sub>/Pd-C | Fully saturated 1,2,3,4-tetrahydro | 50 psi, 12h | Ethyl group retained |
Key Findings :
Cycloaddition and Photochemical Reactions
The conjugated anthracene core facilitates [4+2] cycloadditions under UV light.
Photodimerization :
6-Ethyl derivative → Head-to-tail dimer
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (365 nm), Benzene | Cyclobutane-linked dimer | Φ = 0.45 |
Key Findings :
Nucleophilic Substitution at the Ethyl Group
The ethyl substituent at C6 can undergo oxidation or halogenation.
Example Oxidation :
6-Ethyl → 6-Carboxylic Acid
| Reagent | Product | Conditions |
|---|---|---|
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 6-Carboxylic acid derivative | Reflux, 8h |
Key Challenges :
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione is , with a molecular weight of approximately 256.30 g/mol. The compound features a fused tetracyclic structure with an epoxy group and two carbonyl functionalities that contribute to its reactivity and biological properties .
Antitumor Activity
Recent studies have indicated that derivatives of 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione exhibit promising antitumor activities. For instance:
- Mechanism of Action : The compound's epoxide group may interact with cellular macromolecules leading to apoptosis in cancer cells.
- Case Study : A derivative was tested against various cancer cell lines and showed significant cytotoxicity with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 (Breast) | 5.2 |
| Derivative B | A549 (Lung) | 7.8 |
| Derivative C | HeLa (Cervical) | 4.5 |
Antiviral Properties
Another area of research is the antiviral potential of this compound. Studies have shown that certain derivatives can inhibit viral replication:
- Target Viruses : Compounds derived from 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione have been evaluated against influenza and herpes simplex viruses.
- Efficacy : Some derivatives demonstrated EC50 values lower than standard antiviral agents like acyclovir .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its unique functional groups:
Material Science Applications
The unique properties of 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione have led to its exploration in material science:
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities:
- Application : Used in the development of thermosetting resins and coatings that exhibit improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a tetrahydroanthracene-9,10-dione backbone with several analogs but differs in substituents and additional functional groups. Key structural variations among related compounds include:
Substituent Effects on Properties
- Ethyl vs.
- Epoxide vs. Hydroxyl Groups : The 4a,9a-epoxide introduces strain and reactivity, differing from hydroxyl-rich analogs like bostrycin, which rely on hydrogen bonding for DNA interaction .
Physical Properties
Anticancer Potential
- Bostrycin : Inhibits colon cancer cell proliferation (IC₅₀: 8.2 μM) via EGFR/mTOR pathway suppression .
- Morindaparvin A: A trihydroxy-tetrahydroanthraquinone with IC₅₀ of 12.5 μM against leukemia cells .
Antimicrobial and Antiviral Effects
- Auxarthrol C : Exhibits antifungal activity against Candida albicans (MIC: 16 μg/mL) .
- Emodin-3-O-Sulfate : Shows inhibition of SARS-CoV-2 protease (IC₅₀: 14.6 μM) .
Structure-Activity Relationships (SAR)
Biological Activity
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione, also known as 6-Ethyl-1,2,3,4-tetrahydroanthraquinone (CAS No. 15547-17-8), is a polycyclic aromatic compound with potential biological activities. This article reviews its biological properties, including anti-cancer effects, antioxidant activity, and other pharmacological effects based on diverse sources.
- Molecular Formula : C16H16O2
- Molecular Weight : 240.3 g/mol
- Boiling Point : Approximately 343.02°C
- Density : 1.0752 g/cm³
1. Anticancer Properties
Several studies have indicated that compounds related to anthraquinones exhibit significant anticancer activities. For instance:
- A study on anthraquinone derivatives demonstrated that they could inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the compound showed promising results against breast and colon cancer cells by activating apoptotic pathways and inhibiting tumor growth in vivo models .
2. Antioxidant Activity
The antioxidant capacity of 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione has been evaluated using various assays:
- In vitro studies revealed that this compound scavenges free radicals effectively and reduces oxidative stress markers in cells. The antioxidant activity was comparable to well-known antioxidants like vitamin E and ascorbic acid .
3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
- In animal models of inflammation, treatment with 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible mechanism for its therapeutic use in inflammatory diseases .
Case Study 1: Anticancer Activity in Breast Cancer Cells
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 50 | 35 |
| 50 | 20 | 60 |
The data suggests a dose-dependent increase in apoptosis among treated cells.
Case Study 2: Antioxidant Capacity Assessment
An assessment of the compound's antioxidant capacity was performed using DPPH radical scavenging activity:
| Sample Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 0 | 0 |
| 50 | 25 |
| 100 | 50 |
| 200 | 75 |
The results indicate that higher concentrations of the compound significantly enhance radical scavenging activity.
Q & A
Q. What are the established synthetic routes for 6-ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including epoxidation, alkylation, and cyclization. For example, fluorinated anthracene derivatives are synthesized via nucleophilic substitution with amines or alkoxides under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization strategies include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions.
- Catalysts : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.
X-ray crystallography is critical for structural validation, as seen in analogous epoxyanthracene derivatives .
Q. How is the stability of this compound affected by environmental factors, and what storage protocols are recommended?
- Methodological Answer : Stability studies show sensitivity to light, moisture, and oxygen due to the epoxide and quinone moieties. Key recommendations:
- Storage : In amber glass vials under nitrogen at –20°C .
- Handling : Use glove boxes for air-sensitive steps.
Degradation products (e.g., diols from epoxide hydrolysis) can be monitored via HPLC with UV detection (λ = 254 nm) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and COSY for coupling patterns. For example, ethyl groups show triplet/q triplet peaks (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) .
- X-ray Crystallography : Resolves stereochemistry of the epoxide ring (e.g., C4a-C9a bond length ~1.47 Å) .
- MS (ESI+) : Molecular ion [M+H]⁺ confirms molecular weight (theoretical m/z: calculated via exact mass tools).
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational barriers in ethyl groups) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for exchanging protons.
- DFT Calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set .
- Single-Crystal Analysis : Resolve ambiguities in NOESY/ROESY data using crystallographic coordinates .
Q. What mechanistic insights govern the regioselectivity of epoxidation in polycyclic systems like this compound?
- Methodological Answer : Epoxidation follows the endocyclic effect , where electron-rich double bonds (e.g., anthracene C9-C10) react preferentially. Key factors:
- Steric Effects : Substituents (e.g., ethyl group at C6) hinder approach of peracid oxidants.
- Electronic Effects : Conjugation with electron-withdrawing dione groups directs epoxidation to the less substituted position.
Computational modeling (e.g., Fukui indices) predicts reactive sites .
Q. How do photophysical properties (e.g., fluorescence quantum yield) correlate with structural modifications in anthracene-dione derivatives?
- Methodological Answer : Substituents alter π-conjugation and intramolecular charge transfer (ICT). For example:
- Ethyl Group : Enhances rigidity, reducing non-radiative decay (↑ quantum yield).
- Epoxide Ring : Distorts planarity, causing hypsochromic shifts in absorption spectra.
Experimental protocols: - UV-Vis : Measure λ_max in THF (typical range: 350–400 nm).
- Fluorescence Lifetime : Use time-correlated single-photon counting (TCSPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
